Cas no 35373-65-0 (2-amino-3-(3-methylphenyl)propan-1-ol)

2-Amino-3-(3-methylphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 3-methylphenyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of both amino and hydroxyl functional groups enables versatile reactivity, facilitating applications in asymmetric synthesis and ligand design. Its structural framework may also serve as a precursor for the development of adrenergic or other CNS-targeting agents. The compound's defined stereochemistry, if specified, further enhances its utility in enantioselective transformations. Proper handling and storage under inert conditions are recommended to preserve stability.
2-amino-3-(3-methylphenyl)propan-1-ol structure
35373-65-0 structure
Product Name:2-amino-3-(3-methylphenyl)propan-1-ol
CAS No:35373-65-0
MF:C10H15NO
MW:165.23
CID:1476770
PubChem ID:18387926
Update Time:2025-06-07

2-amino-3-(3-methylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanol, β-​amino-​3-​methyl-
    • 2-amino-3-(3-methylphenyl)propan-1-ol
    • b-Amino-3-methylbenzenepropanol
    • AKOS006305020
    • EN300-171032
    • SCHEMBL5230880
    • I(2)-Amino-3-methylbenzenepropanol
    • CS-0161467
    • C78158
    • 35373-65-0
    • AB88796
    • BS-44686
    • DTXSID701304107
    • Inchi: InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
    • InChI Key: LRFALADONHGHFP-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)CC(CO)N

Computed Properties

  • Exact Mass: 165.115
  • Monoisotopic Mass: 165.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2A^2
  • XLogP3: 1

2-amino-3-(3-methylphenyl)propan-1-ol Pricemore >>

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